

Technical Guide: Methylamine-N,N-d2 (CAS 2612-28-4)

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Compound of Interest

Compound Name: Methylamine-N,N-d2

CAS No.: 2614-35-9

Cat. No.: B1605103

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Executive Summary

Methylamine-N,N-d2 (

) is the isotopologue of methylamine where the two amino protons are substituted with deuterium.[1] Unlike its carbon-deuterated counterpart (Methylamine-d3,

), which is used for metabolic stability (C-D bonds), **Methylamine-N,N-d2** is primarily utilized as a mechanistic probe.[2] Its utility lies in the lability of the N-D bond, making it a critical tool for investigating proton transfer mechanisms, hydrogen bonding networks, and Kinetic Isotope Effects (KIE) in amine oxidases and transferases.

This guide details the physicochemical properties, synthesis via H/D exchange, analytical characterization, and handling protocols required to maintain isotopic integrity against atmospheric back-exchange.[2]

Part 1: Chemical Identity & Physicochemical Properties[1][3]

The following data characterizes the free base and its common hydrochloride salt form. Note that the free base is a gas at room temperature.[3][4]

Physicochemical Datasheet

| Property | Data | Notes |
|------------------|-------------------------|------------------------------------------------------------------------------|
| Chemical Name | Methylamine-N,N-d2 | |
| CAS Number | 2612-28-4 | Specific to N,N-d2 isotopologue |
| Linear Formula | | Carbon is protonated; Nitrogen is deuterated |
| Molecular Weight | 33.07 g/mol | +2.01 Da shift vs. natural Methylamine (31.06) |
| Boiling Point | -6.3 °C | Volatile gas at STP |
| Melting Point | -93 °C | |
| Isotopic Purity | Typically ≥ 98 atom % D | Critical for quantitative KIE studies |
| Solubility | Water, Methanol, THF | CRITICAL: Solvents must be deuterated (, MeOD) to prevent back-exchange.[2] |

Part 2: Synthesis & Isotopic Enrichment

Core Directive: Do not purchase gas cylinders if high-purity salt is needed. Synthesize via equilibrium exchange.

The most reliable method to obtain high-purity **Methylamine-N,N-d2** is the iterative H/D exchange of Methylamine Hydrochloride (

) with Deuterium Oxide (

). This exploits the rapid equilibrium of labile N-H protons.

Protocol: Iterative H/D Exchange (Salt Formation)

Objective: Convert

to

(which yields

upon neutralization).

Reagents:

- Methylamine Hydrochloride (High purity)
- Deuterium Oxide (
, >99.9% D)[2]
- Apparatus: Rotary evaporator with moisture trap; Schlenk line.

Step-by-Step Workflow:

- Dissolution: Dissolve 1.0 g of Methylamine HCl in 5.0 mL of

in a round-bottom flask.
 - Mechanism:[5][6][7]

(Equilibrium).
- Equilibration: Stir at room temperature for 30 minutes. The protons on the nitrogen rapidly exchange with the solvent deuterium pool.
- Lyophilization/Evaporation: Remove the solvent under reduced pressure.
 - Note: This removes the

generated in the exchange, driving the equilibrium forward in the next cycle.
- Iteration: Redissolve the solid residue in fresh

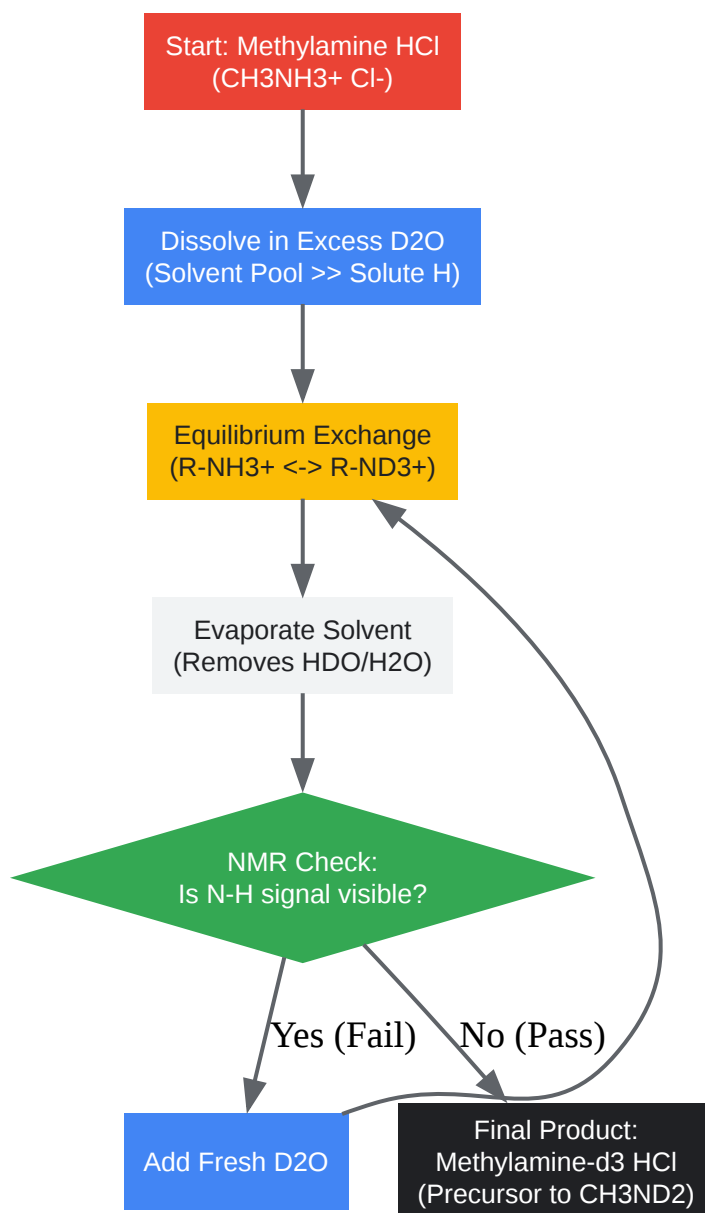
(5.0 mL). Repeat the evaporation process.

- Standard: Perform 3 cycles to achieve >98% D incorporation.
- Validation (Self-Correcting Step): Before final drying, take a small aliquot in
for
-NMR.
 - Pass Criteria: Complete disappearance of the ammonium triplet/broad peak (
~7-8 ppm).
 - Fail Criteria: Residual peak requires a 4th exchange cycle.
- Storage: Store the final salt (

) in a desiccator.

Visualization: Exchange Workflow

The following diagram illustrates the iterative enrichment process required to overcome the equilibrium limitations.



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Caption: Iterative H/D exchange workflow. The removal of H₂O/HDO via evaporation drives the equilibrium toward full deuteration (Le Chatelier's principle).

Part 3: Analytical Characterization

Validating the identity of **Methylamine-N,N-d₂** requires distinguishing it from C-deuterated impurities and confirming isotopic enrichment.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for purity assessment.

- NMR (in):
 - Signal: Appears as a singlet (or broadened singlet due to long-range coupling) at approximately 2.5 - 2.7 ppm.
 - N-H Signal: Absent. In non-deuterated methylamine, this appears as a broad singlet or triplet around 4-5 ppm (concentration dependent). Its absence confirms N-deuteration.
- (Deuterium) NMR:
 - Shows a distinct peak corresponding to . This confirms the deuterium is present and located on the nitrogen.

Vibrational Spectroscopy (IR)

The Isotope Effect shifts vibrational frequencies significantly due to the increased mass of Deuterium (Reduced mass increases).

| Vibrational Mode | Natural () | Deuterated () | Shift Factor () |
|-------------------|-------------|----------------|-------------------|
| N-H / N-D Stretch | 3300 - 3500 | 2400 - 2550 | ~1.37x lower freq |
| N-H / N-D Bend | ~1600 | ~1200 | Distinct shift |

Mass Spectrometry (MS)[9][10]

- Ionization: ESI+ or CI.

- Observation: The molecular ion

for

is m/z 32. For

, the parent ion usually appears as

(in deuterated buffer) at m/z 35 or as the neutral species $M+2$ shift.

Part 4: Applications in Drug Development[11][12]

Mechanistic Toxicology & Metabolism

Methylamine-N,N-d₂ is used to probe the mechanism of amine oxidases (e.g., MAO-A, MAO-B, SSAO).[2]

- Kinetic Isotope Effect (KIE): By comparing the reaction rate of

vs.

, researchers can determine if N-H bond cleavage or rehybridization is the Rate-Determining Step (RDS).

- Primary KIE (

): Indicates N-H bond breaking is rate-limiting.

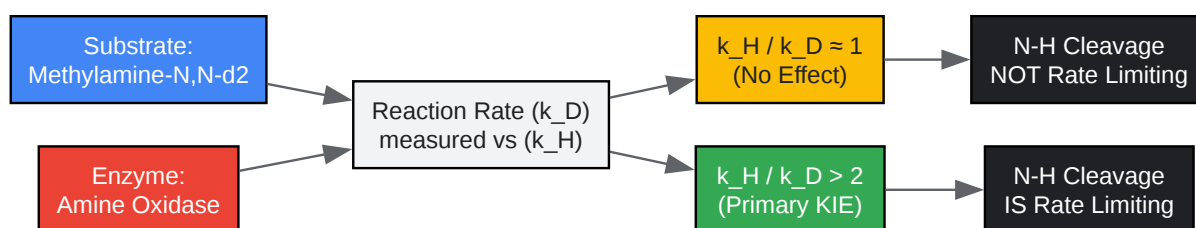
- Secondary KIE: Indicates hybridization changes (sp^3 to sp^2) at the nitrogen during the transition state.[5]

Pathway Tracing

In complex synthetic pathways, using

allows researchers to track the nitrogen moiety. If the deuterium is retained in the final product, the amine protons were not exchanged with the solvent, implying a concerted mechanism or a protected intermediate.

Visualization: KIE Logic Tree



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Caption: Decision tree for interpreting Kinetic Isotope Effects (KIE) using N-deuterated amines.

Part 5: Handling & Stability (The "Back-Exchange" Risk)

CRITICAL WARNING: The N-D bond is labile. Unlike C-D bonds, which are stable in physiological buffers, N-D bonds will rapidly exchange with any protic solvent (Water, Methanol, Ethanol) or atmospheric moisture.[2]

Operational Rules for Integrity:

- Solvent Exclusion: NEVER dissolve **Methylamine-N,N-d2** in
, MeOH, or EtOH.[2] It will instantly revert to
.
 - Correct Solvents:
, MeOD,
, DMSO-
.[2]
- Atmosphere: Handle the free base gas only in a sealed vacuum manifold or glovebox. Handle the salt form in a desiccator.
- In Vivo Limitations: This compound is generally unsuitable for in vivo pharmacokinetic improvement (half-life extension) because the deuterium label is lost to body water within

minutes. It is strictly an in vitro or synthetic tool.

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